molecular formula C8H8ClN3OS B6351025 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride CAS No. 1993195-58-6

3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride

Cat. No.: B6351025
CAS No.: 1993195-58-6
M. Wt: 229.69 g/mol
InChI Key: SLUSAFLYCRHESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride is a heterocyclic compound that has garnered interest in the fields of medicinal and organic chemistry. This compound is known for its diverse biological activities and potential applications in drug development. The presence of both amino and thioxo groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride typically involves the reaction of 2-aminobenzamide with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-mercapto-3-phenylquinazolin-4(3H)-one
  • 3-amino-2-mercapto-4(3H)-quinazolinone
  • 2-thioxo-3-phenylquinazolin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride stands out due to its unique combination of amino and thioxo groups, which contribute to its diverse reactivity and biological activities.

Properties

IUPAC Name

3-amino-2-sulfanylidene-1H-quinazolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS.ClH/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13;/h1-4H,9H2,(H,10,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUSAFLYCRHESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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